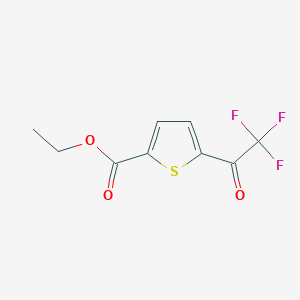

5-三氟乙酰基-2-噻吩酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

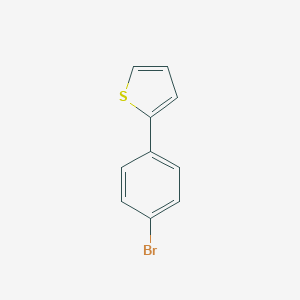

Ethyl 5-trifluoroacetyl-2-thenoate is a compound of interest due to its potential in synthesizing various chemical products. It involves complex chemical reactions and analyses to understand its structure, properties, and applications in different chemical syntheses.

Synthesis Analysis

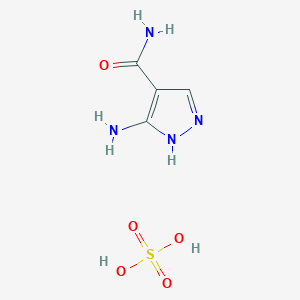

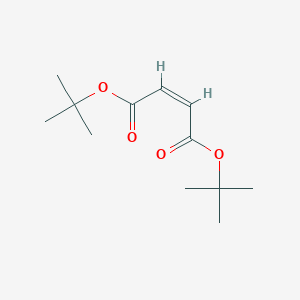

The synthesis of related compounds involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of NaOEt, leading to derivatives with potential applications in organic synthesis and medicinal chemistry. This process demonstrates the compound's versatility in forming various chemical structures (Usachev, Bizenkov, & Sosnovskikh, 2007).

Molecular Structure Analysis

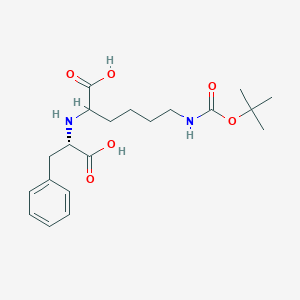

Detailed studies on molecular structure, utilizing techniques like DFT/B3LYP calculations and molecular docking analyses, provide insights into the compound's electronic and spatial configuration. These studies reveal its potential interactions with biological molecules, indicating its usefulness in drug design and material science (Sert et al., 2020).

Chemical Reactions and Properties

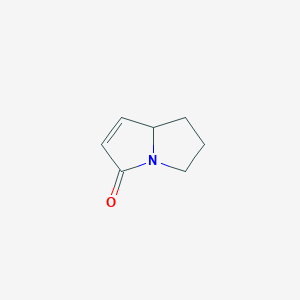

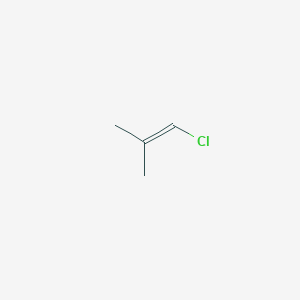

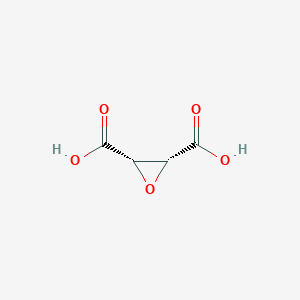

Research into the compound's chemical reactivity shows its ability to undergo various transformations, including regio- and stereospecific cycloaddition reactions, facilitating the synthesis of trifluoromethylpyrrolidines among other products. These reactions underline the compound's chemical versatility and potential in synthesizing novel organic molecules (Bonnet‐Delpon, Chennoufi, & Rock, 2010).

Physical Properties Analysis

The synthesis and characterization of related compounds, including their physical properties like melting points, boiling points, and solubility, contribute to understanding the compound's behavior in different environments. This knowledge is crucial for its application in chemical syntheses and material science (Seino et al., 2017).

Chemical Properties Analysis

Investigations into the compound's chemical properties, including reactivity under various conditions, and its interactions with other chemical entities, help in tailoring its use in specific chemical syntheses. Understanding these properties is essential for its application in creating specialized molecules for pharmaceuticals and materials (Cao et al., 2010).

科学研究应用

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) is recognized for its sterilizing capabilities, particularly in the development and sterilization of new medical devices. Its use has become increasingly significant, highlighting the potential for exploring similar applications for related chemical substances. This review discusses EO sterilization's progress, emphasizing cycle design and validation to enhance process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).

Ethyl Glucuronide as a Marker for Alcohol Use

The review on ethyl glucuronide (EtG) underscores its utility as a stable marker in hair for detecting and quantifying long-term alcohol consumption. This alcohol metabolite's presence in hair after alcohol's complete elimination suggests potential areas for developing markers for other substances, possibly including Ethyl 5-trifluoroacetyl-2-thenoate, in biological samples (Crunelle et al., 2014).

1-Methylcyclopropene (1-MCP) on Fruits and Vegetables

Research on 1-MCP's effects on fruits and vegetables, as an inhibitor of ethylene perception, offers insights into how similar compounds might be used to study or manipulate plant development and ripening processes. This review highlights the potential for commercial and research applications in improving product quality through chemical treatments (Watkins, 2006).

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) showcases innovative approaches to recycling and repurposing materials. By focusing on hydrolysis processes to recover pure monomers, this research might inspire similar methodologies for recycling or repurposing other chemical compounds, highlighting sustainability in chemical research (Karayannidis & Achilias, 2007).

Ethylmercury and the Blood-Brain Barrier

The examination of ethylmercury-containing compounds crossing the blood-brain barrier (BBB) reflects the importance of understanding how various substances interact with biological barriers. This research can provide foundational knowledge for studying the transport mechanisms of similar compounds across the BBB, which may include Ethyl 5-trifluoroacetyl-2-thenoate or its derivatives (Kern, Geier, Homme, & Geier, 2019).

属性

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQIBUJPOSIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645233 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-trifluoroacetyl-2-thenoate | |

CAS RN |

898787-39-8 |

Source

|

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)